N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and various substituents
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may interact with the biochemical pathways of leishmania and plasmodium species .
Pharmacokinetics
The compound’s physical properties such as its predicted density of 111±01 g/cm3 and boiling point of 122 °C can influence its bioavailability.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may have a significant impact on the cellular functions of leishmania and plasmodium species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamides, such as:
- 3,5-dimethyl-1H-pyrazole
- 4-methoxybenzenesulfonamide
- N-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
What sets N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-9-14(21-4)5-6-15(11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYVWOAJBNNBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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